Diphenylamine sulfate
Overview
Description
Diphenylamine sulfate is an organic compound with the chemical formula (C₆H₅)₂NH·H₂SO₄. It is a derivative of diphenylamine, consisting of an amine bound to two phenyl groups, and is commonly used in various industrial and scientific applications. This compound is known for its antioxidant properties and is often used as a stabilizer in the production of explosives and propellants.
Mechanism of Action
Target of Action
Diphenylamine sulfate primarily targets histamine H1 receptors, which play a crucial role in allergic reactions . It competes with histamine for these receptor sites on effector cells .
Biochemical Pathways
This compound affects the histamine pathway. Histamine, a neurotransmitter, plays a pivotal role in allergic reactions. By antagonizing the H1 receptors, this compound can mitigate the allergic response . Additionally, it has been suggested that this compound may be involved in the fragmentation of DNA into oligosomal-sized fragments, a key process in apoptosis .
Pharmacokinetics
This compound is well absorbed following oral administration, but only about 40–60% of an oral dose reaches systemic circulation as unchanged drug . It appears in plasma within 15 minutes following oral administration of a single dose; peak plasma concentrations are attained within 1–4 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the mitigation of allergic reactions. By blocking H1 receptors, it can reduce symptoms such as sneezing, runny nose, itchy/watery eyes, itching of the nose or throat, pruritus, urticaria, insect bites/stings, and allergic rashes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found that this compound can react with nitrate ions under the influence of short-wave ultraviolet light to yield a yellow-colored product . Furthermore, it is used mainly for its antioxidant properties and is widely used as an industrial antioxidant . It is moderately soluble in water and dissolves well in many common organic solvents .
Biochemical Analysis
Biochemical Properties
Diphenylamine sulfate plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can inhibit the activity of certain oxidases, thereby preventing oxidative damage to cells. It also interacts with proteins involved in the electron transport chain, stabilizing them and enhancing their function. These interactions are crucial for maintaining cellular homeostasis and protecting cells from oxidative stress .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate antioxidant response elements, leading to the upregulation of genes involved in detoxification and antioxidant defense. Additionally, it affects cellular metabolism by enhancing the activity of enzymes involved in the breakdown of reactive oxygen species, thereby reducing oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, inhibiting or activating their activity. For instance, this compound can inhibit the activity of cytochrome P450 enzymes, reducing the production of reactive oxygen species. It also modulates gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of genes involved in antioxidant defense .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of antioxidant response elements and continuous reduction of oxidative stress. These temporal effects are crucial for understanding the long-term impact of this compound on cellular health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antioxidant properties, protecting cells from oxidative damage. At high doses, this compound can be toxic, causing adverse effects such as liver and kidney damage. Threshold effects have been observed, where the beneficial effects of this compound are only seen within a specific dosage range. Beyond this range, the compound can cause toxicity and other adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to antioxidant defense and detoxification. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the breakdown of reactive oxygen species. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, thereby affecting metabolite levels and overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the mitochondria, where it exerts its antioxidant effects. The distribution of this compound within cells is crucial for its function and effectiveness as an antioxidant .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the mitochondria, where it interacts with components of the electron transport chain and enhances their function. Additionally, this compound can be found in the cytoplasm, where it interacts with various enzymes and proteins involved in antioxidant defense. The targeting signals and post-translational modifications that direct this compound to specific compartments are crucial for its subcellular localization and overall effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylamine sulfate can be synthesized by reacting diphenylamine with sulfuric acid. The reaction typically involves the following steps:
Reaction with Sulfuric Acid: Diphenylamine is treated with concentrated sulfuric acid, resulting in the formation of this compound. [ (C₆H₅)₂NH + H₂SO₄ \rightarrow (C₆H₅)₂NH·H₂SO₄ ]
Purification: The resulting product is then purified through recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity. The industrial production also includes steps for the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Diphenylamine sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diphenylamine sulfonic acid.
Reduction: Under certain conditions, it can be reduced back to diphenylamine.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reactions: Halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Diphenylamine sulfonic acid.
Reduction: Diphenylamine.
Substitution: Various substituted diphenylamine derivatives.
Scientific Research Applications
Diphenylamine sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in the production of explosives and propellants. It is also used as an indicator in redox titrations.
Biology: Employed in the study of oxidative stress and antioxidant mechanisms.
Medicine: Investigated for its potential use in pharmaceuticals due to its antioxidant properties.
Industry: Used as a stabilizer in the rubber and plastic industries to prevent degradation.
Comparison with Similar Compounds
Similar Compounds
Diphenylamine: The parent compound, used primarily as an antioxidant.
Aniline: A simpler amine with similar properties but less effective as an antioxidant.
Phenothiazine: A derivative of diphenylamine with additional sulfur atoms, used in pharmaceuticals.
Uniqueness
Diphenylamine sulfate is unique due to its combination of antioxidant properties and stability, making it particularly useful in applications requiring long-term protection against oxidation. Its ability to form stable salts with sulfuric acid enhances its utility in various industrial processes.
Properties
IUPAC Name |
N-phenylaniline;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N.H2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(2,3)4/h1-10,13H;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZMDJYHJNHGML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
587-84-8, 56961-69-4 | |
Record name | Benzenamine, N-phenyl-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=587-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzenamine, N-phenyl-, sulfate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56961-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID40883450 | |
Record name | Benzenamine, N-phenyl-, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883450 | |
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Molecular Weight |
267.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellowish solid; [Merck Index] Slightly yellow powder; [MSDSonline] | |
Record name | Diphenylamine sulfate | |
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URL | https://haz-map.com/Agents/4998 | |
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Solubility |
PRACTICALLY INSOL IN WATER; SOL IN ALCOHOL, SULFURIC ACID | |
Record name | DIPHENYLAMINE SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2789 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE TO YELLOWISH POWDER | |
CAS No. |
587-84-8, 56961-69-4 | |
Record name | Diphenylamine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587848 | |
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Record name | Bis(N-phenylanilinium) sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N-phenyl-, sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzenamine, N-phenyl-, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(N-phenylanilinium) sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.958 | |
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Record name | Diphenylammonium hydrogen sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.733 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPHENYLAMINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3257243NLY | |
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Record name | DIPHENYLAMINE SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2789 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
125 °C | |
Record name | DIPHENYLAMINE SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2789 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using diphenylamine sulfate as a catalyst for the esterification of fatty acids compared to traditional methods?
A1: While the provided research abstract [] does not directly compare this compound to other catalysts, it highlights its "highly active" nature in facilitating the esterification of fatty acids in greases to produce fatty acid methyl esters. This suggests potential advantages in terms of reaction rate and efficiency compared to traditional methods. Further research within the full paper would be needed to confirm and quantify these potential benefits.
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